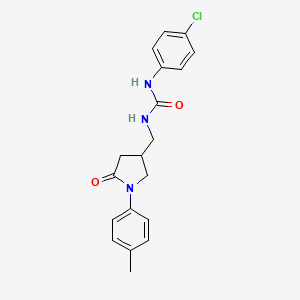

1-(4-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Descripción

1-(4-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a urea derivative featuring a 4-chlorophenyl group and a pyrrolidinone ring substituted with a p-tolyl moiety. The urea scaffold is a well-established pharmacophore in medicinal chemistry, often contributing to hydrogen-bonding interactions with biological targets. The p-tolyl substituent (a methyl-substituted phenyl group) may improve lipophilicity, influencing membrane permeability and metabolic stability.

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2/c1-13-2-8-17(9-3-13)23-12-14(10-18(23)24)11-21-19(25)22-16-6-4-15(20)5-7-16/h2-9,14H,10-12H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGZLAGVVVJIOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound, emphasizing its anti-inflammatory, antibacterial, and anticancer activities.

Chemical Structure and Synthesis

The compound features a urea linkage and a pyrrolidine moiety, which are known to enhance biological activity. The synthesis typically involves the reaction of appropriate isocyanides with substituted phenyl derivatives. For instance, the urea derivative can be synthesized from 4-chlorobenzoyl isocyanate and 5-oxo-1-(p-tolyl)pyrrolidine under controlled conditions.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives containing the pyrrolidine structure exhibit significant anti-inflammatory properties. The compound's mechanism may involve inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

| Compound | IC50 (μg/mL) | Reference |

|---|---|---|

| 1-(4-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea | 60.56 | |

| Diclofenac Sodium (Standard) | 54.65 |

The above table illustrates the comparative anti-inflammatory efficacy of the compound against a standard drug.

Antibacterial Activity

The antibacterial activity of 1-(4-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea has also been evaluated. In vitro tests showed that this compound exhibits moderate to strong antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli.

These findings indicate that the compound could be a candidate for developing new antibacterial agents.

Anticancer Activity

Preliminary investigations into the anticancer potential of the compound suggest that it may inhibit cell proliferation in certain cancer cell lines. The mechanism underlying this activity is believed to involve apoptosis induction and cell cycle arrest.

Case Studies

A notable case study involved the evaluation of several pyrrolidine derivatives, including our compound, in a series of assays aimed at assessing their cytotoxicity against human cancer cell lines. The results indicated that compounds with similar structural features exhibited varying degrees of cytotoxicity, with some showing IC50 values as low as 10 μM against breast cancer cells.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 1-(4-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea. Initial findings suggest favorable bioavailability; however, further studies are needed to evaluate its toxicity profile comprehensively.

Comparación Con Compuestos Similares

Substituent Effects on Reactivity and Binding

- This combination may favor interactions with polar active sites (e.g., kinases) while maintaining moderate lipophilicity.

- A1326050: The trifluoromethyl (CF₃) and cyano (CN) groups are strong electron-withdrawing substituents, significantly enhancing hydrophobicity and binding to hydrophobic pockets (e.g., ATP-binding sites in kinases).

- A1327296: The trifluoromethoxy (OCF₃) group improves metabolic stability and membrane permeability, common in agrochemicals.

Molecular Weight and Drug-Likeness

- The main compound (~368.9 g/mol) falls within the acceptable range for oral bioavailability (Lipinski’s rule: MW < 500).

- A1326050 (431.5 g/mol) approaches the upper limit, which may reduce solubility but enhance target affinity due to extended aromatic systems.

- A1327296 (315.3 g/mol) is smaller and likely more soluble, advantageous for rapid systemic distribution.

Purity and Availability

- Both A1326050 and A1327296 are available at 98% purity in milligram quantities, suggesting their use in early-stage drug discovery or biochemical assays.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of 1-(4-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, and how can reaction yields be optimized?

- Methodology : Multi-step synthesis is typically employed. For example:

- Step 1 : Condensation of 4-chlorophenyl isocyanate with a pyrrolidinone intermediate under anhydrous conditions in solvents like dimethyl sulfoxide (DMSO) or ethanol.

- Step 2 : Use of triethylamine as a catalyst to facilitate urea bond formation .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) improves purity. Yield optimization involves controlling temperature (e.g., 0–25°C) and stoichiometric ratios of reagents .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm substitution patterns and urea linkage.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns .

Q. How does the compound’s solubility and stability impact experimental design in biological assays?

- Solubility : Test in DMSO, ethanol, or aqueous buffers (e.g., PBS with 0.1% Tween-80). Pre-solubilization in DMSO (≤1% v/v) is common for cell-based assays.

- Stability : Monitor via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and LC-MS to detect degradation products. pH-dependent stability (e.g., avoid strong acids/bases) is critical for storage .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the compound’s 3D structure, and how can data contradictions be addressed?

- Crystallization : Use vapor diffusion with solvents like acetonitrile/water. SHELXL (via SHELX suite) refines X-ray diffraction data, leveraging constraints for urea bond geometry and aromatic ring planarity .

- Contradictions : Discrepancies in unit cell parameters may arise from polymorphic forms. Validate via PXRD and DSC to distinguish crystalline phases .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the pyrrolidinone and p-tolyl moieties in biological activity?

- SAR Design :

- Analog Synthesis : Replace p-tolyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.

- Assays : Test analogs in target-specific models (e.g., enzyme inhibition, antiviral activity). For example, MERS-CoV inhibition assays (HEK cell models) can quantify EC shifts .

Q. What experimental and computational approaches resolve contradictions in reported biological efficacy across studies?

- Validation :

- Replicate Assays : Use standardized protocols (e.g., CLIA-certified labs) to minimize variability.

- Molecular Docking : Simulate binding to targets (e.g., viral proteases) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with urea carbonyl) .

Q. How does the compound interact with biological matrices (e.g., serum proteins), and what formulation strategies improve bioavailability?

- Binding Studies : Use equilibrium dialysis or SPR to measure serum protein binding (e.g., albumin).

- Formulation : Nanoemulsions or liposomal encapsulation enhance solubility and reduce off-target binding. Stability testing in simulated biological fluids (e.g., SGF/SIF) guides excipient selection .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.